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Compound of Interest

Compound Name: ALK-IN-13

Cat. No.: B8757180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
biological activity of ALK-IN-13, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. The
information presented herein is intended to support research and development efforts in the
field of targeted cancer therapy.

Chemical Structure and Identifiers

ALK-IN-13, as described in patent US20130225528A1, example 19, is a complex heterocyclic
molecule designed for high-affinity binding to the ALK protein.

Chemical Structure:

While a definitive 2D structure diagram for ALK-IN-13 is not publicly available, its chemical
identity is defined by the following systematic name and molecular identifiers.

IUPAC Name: 4-{4-[4-(Dimethylamino)piperidin-1-yl]-2-methoxyanilino}-6-{[5-chloro-2-({1-
isopropyl-1H-pyrazol-4-yl}amino)pyrimidin-4-yllamino}pyridazine-3-carbonitrile

SMILES String:A SMILES (Simplified Molecular-Input Line-Entry System) string, a linear
notation for chemical structures, is not publicly available for ALK-IN-13.

Chemical Formula: C29H39CIN70[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8757180?utm_src=pdf-interest
https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.medchemexpress.com/alk-in-13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular Weight: 584.09 g/mol [1]

Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for
its development as a therapeutic agent. The following table summarizes the known properties
of ALK-IN-13.

Property Value Reference
Molecular Formula C29H39CIN7O [1]
Molecular Weight 584.09 g/mol [1]
Solubility Data not publicly available

Melting Point Data not publicly available

pKa Data not publicly available

Mechanism of Action and Biological Activity

ALK-IN-13 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor
tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the formation of
fusion proteins involving ALK, resulting in its constitutive activation. This aberrant signaling
drives tumor cell proliferation and survival.

ALK inhibitors, including ALK-IN-13, function by competing with ATP for binding to the kinase
domain of the ALK protein. This competitive inhibition blocks the autophosphorylation and
activation of ALK, thereby abrogating downstream signaling cascades.

Signaling Pathway Inhibition:

The constitutive activation of ALK fusion proteins triggers several downstream signaling
pathways that are critical for cancer cell growth and survival. These include:

e RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

o PI3K-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.
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o JAK-STAT Pathway: Crucial for cell survival and proliferation.

By inhibiting ALK, ALK-IN-13 effectively dampens these oncogenic signaling networks, leading
to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Quantitative Biological Activity:
Specific IC50 values for ALK-IN-13 are not publicly available in the reviewed literature.

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the
characterization of ALK inhibitors like ALK-IN-13.

ALK Kinase Assay

Biochemical assays are essential for determining the direct inhibitory activity of a compound
against the ALK kinase.

Workflow for a Typical ALK Kinase Assay:

Recombinant ALK Enzyme

Kinase Reaction Detection Data Analysis

Incubation at 37°C }—> Measure Luminescence }—>

Peptide Substrate

Detection Reagent (e.g., ADP-Glo™) }—> Calculate IC50 ‘

’ ALK-IN-13 (Varying Concentrations)
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Caption: Workflow of a typical in vitro ALK kinase inhibition assay.
Methodology:

o Assay Setup: In a microplate, combine the recombinant ALK enzyme, a suitable peptide
substrate, and varying concentrations of ALK-IN-13.

e Initiation of Reaction: Add a fixed concentration of ATP to initiate the kinase reaction.
 Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

o Detection: Stop the reaction and add a detection reagent. Several commercial kits, such as
ADP-GIlo™, can be used to quantify the amount of ADP produced, which is directly
proportional to kinase activity.

o Data Analysis: Measure the signal (e.g., luminescence) and plot the percentage of inhibition
against the inhibitor concentration. The IC50 value, the concentration of the inhibitor that
reduces enzyme activity by 50%, can then be calculated using non-linear regression
analysis.

Cell Viability Assay

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of an inhibitor on
cancer cells that are dependent on ALK signaling.

Workflow for a Cell Viability Assay:

Cell Culture Treatment Viability Measurement Data Analysis

ent
ALK-Positive Cancer Cells (e.g., H3122, Karpas-299) }—»‘ Plate cells in 96-well plates }—»‘ Add ALK-IN-13 (Varying Concentrations) }—»‘ Incubate for 72 hours ‘4»‘ Add Viability Reagent (e.g., Cell Titer-Glo®) }—»‘ Measure Luminescence/Fluorescence }—»‘ Calculate GI50 ‘
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Caption: General workflow for assessing cell viability after inhibitor treatment.
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Methodology:

o Cell Seeding: Seed ALK-positive cancer cell lines (e.g., NCI-H3122 for NSCLC, Karpas-299
for anaplastic large-cell lymphoma) in 96-well plates at an appropriate density.

o Compound Treatment: After allowing the cells to adhere, treat them with a range of
concentrations of ALK-IN-13.

 Incubation: Incubate the cells for a period of 72 hours to allow for the compound to exert its
effects.

 Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell
Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

o Data Analysis: Measure the luminescence signal and normalize it to untreated control cells.
Plot the percentage of viable cells against the inhibitor concentration to determine the G150
(concentration for 50% growth inhibition).

Signaling Pathway Visualization

The following diagram illustrates the central role of ALK in oncogenic signaling and the point of
intervention for ALK inhibitors like ALK-IN-13.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.benchchem.com/product/b8757180?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

@@

=

ALK Fusion Protein
(e.g., EML4-ALK)

RAS < PI3K JAK
\i \i
RAF AKT STAT
\i \i
MEK mTOR »| Cell Survival
\i \i
ERK Cell Growth

Y

Cell Proliferation

Click to download full resolution via product page

Caption: ALK signaling pathways and the inhibitory action of ALK-IN-13.
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This diagram illustrates how the constitutively active ALK fusion protein drives multiple
downstream pathways, including the RAS/MAPK, PISK/AKT, and JAK/STAT signaling
cascades, which ultimately promote cell proliferation, survival, and growth. ALK-IN-13 acts by
directly inhibiting the ALK fusion protein, thereby blocking these oncogenic signals.

Conclusion

ALK-IN-13 is a potent ALK inhibitor with a chemical structure designed for high-affinity binding
to its target. By inhibiting the constitutively active ALK fusion proteins, it effectively abrogates
downstream signaling pathways crucial for the survival and proliferation of ALK-dependent
cancer cells. The information and experimental frameworks provided in this guide are intended
to facilitate further research into the therapeutic potential of ALK-IN-13 and other novel ALK
inhibitors. Further studies are warranted to fully elucidate its physicochemical properties and in
vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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